

# 4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Hydrazinobenzoic acid

Cat. No.: B043234

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Introduction: **4-Hydrazinobenzoic acid** (4-HBA) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and analytical chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methodologies, and its role as a scaffold for developing biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and related fields.

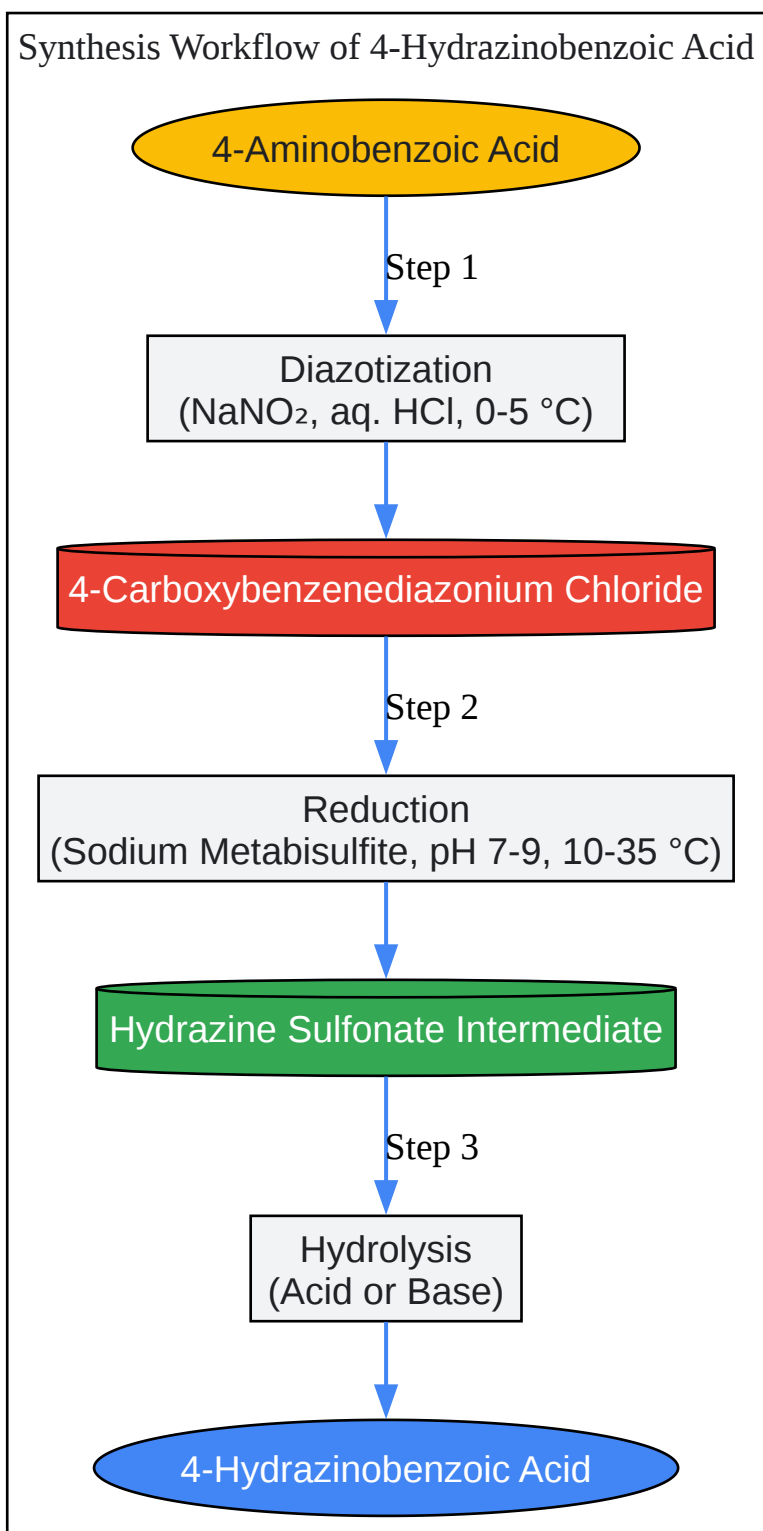
## Core Properties and Identification

**4-Hydrazinobenzoic acid**, also known as p-hydrazinobenzoic acid, is a light yellow to light brown crystalline powder.<sup>[1]</sup> Its fundamental physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	619-67-0	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.15 g/mol	[1][2][3][5]
Melting Point	218 °C (with decomposition)	[1][3]
Appearance	Light yellow to light brown crystalline powder	[1]
Solubility	Very soluble in water; Slightly soluble in DMSO and heated methanol	[1][2]
Stability	Stable under standard conditions; Incompatible with strong acids and strong oxidizing agents	[1]

## Synthesis of 4-Hydrazinobenzoic Acid

The synthesis of **4-Hydrazinobenzoic acid** is typically achieved from 4-aminobenzoic acid through a three-step process involving diazotization, reduction, and hydrolysis.[1][6] An overall yield of approximately 82% has been reported for this conversion.



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Caption: A logical workflow for the synthesis of **4-Hydrazinobenzoic acid**.

## Experimental Protocol: Synthesis from 4-Aminobenzoic Acid

The following protocol is adapted from established procedures for the synthesis of hydrazine derivatives from aromatic amines.<sup>[4][6]</sup>

### Step 1: Diazotization of 4-Aminobenzoic Acid

- In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in dilute hydrochloric acid.
- While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
- Continue stirring for a short period after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.

### Step 2: Reduction of the Diazonium Salt

- In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.
- Adjust the pH of the sulfite solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).
- Slowly add the cold diazonium salt solution to the sodium metabisulfite solution while vigorously stirring and maintaining the temperature between 10-35 °C and the pH in the 7-9 range.
- The completion of the reduction yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.

### Step 3: Hydrolysis to **4-Hydrazinobenzoic Acid**

- Acidify the reaction mixture with concentrated hydrochloric acid.

- Heat the mixture to reflux to hydrolyze the sulfonate groups.
- Upon cooling, **4-Hydrazinobenzoic acid** hydrochloride will precipitate.
- Collect the solid by filtration and wash with cold water.
- To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium acetate, which precipitates the final product, **4-Hydrazinobenzoic acid**.
- The product is then filtered, washed with water, and dried.

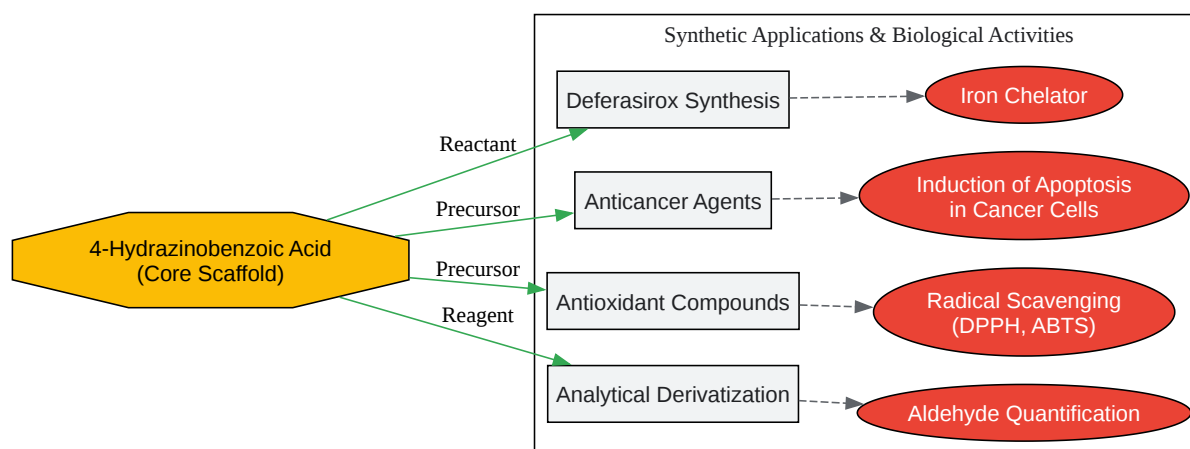
## Analytical Methodologies

Several analytical techniques have been developed for the detection and quantification of **4-Hydrazinobenzoic acid**, particularly in its role as a derivatizing agent or as a process impurity in pharmaceuticals.

Technique	Column/Carrier	Mobile Phase/Buffer	Detection	Application	Reference(s)
HPLC-UV	Zorbax SB C18 (250 x 4.6 mm, 5 µm)	Not specified	UV Detector	Determination as a genotoxic impurity in Deferasirox	[7]
CE-DAD	Fused silica capillary	Not specified	Diode Array Detector	Analysis of aldehydes after derivatization with 4-HBA	[2][8][9]
HPLC-MS	Not specified	Not specified	Mass Spectrometry (Single Ion Monitoring)	Trace level determination (LOQ ~0.52 ppm) in drug substances	

## Applications in Drug Development and Research

**4-Hydrazinobenzoic acid** serves as a crucial building block in the synthesis of various biologically active molecules. Its hydrazine moiety is highly reactive and allows for the construction of diverse heterocyclic systems.



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Caption: The role of 4-HBA as a precursor to various functional molecules.

### Role in Deferasirox Synthesis

One of the most significant industrial applications of **4-Hydrazinobenzoic acid** is as a key starting material in the synthesis of Deferasirox, an oral iron chelator.<sup>[4]</sup> The synthesis involves the reaction of 4-HBA with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one to form the final triazole-based drug substance.<sup>[4]</sup> Due to its role as a direct precursor, 4-HBA is considered a potential genotoxic impurity (PGI) in the final drug product, necessitating sensitive analytical methods for its control.<sup>[7]</sup>

## Anticancer and Antioxidant Activities of Derivatives

Research has demonstrated that the **4-Hydrazinobenzoic acid** scaffold can be exploited to develop novel therapeutic agents.

**Anticancer Activity:** A series of 4-HBA derivatives have shown potent cytotoxic effects against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.<sup>[1]</sup> Certain compounds exhibited IC<sub>50</sub> values comparable to the standard chemotherapeutic drug, doxorubicin.<sup>[1]</sup> Furthermore, some of these active derivatives were found to inhibit the proliferation of MCF-7 cells through the induction of apoptosis.<sup>[2]</sup>

Derivative/Compound	Cell Line	IC <sub>50</sub> (μM)	Reference(s)
Compound 6	HCT-116	~21.3 ± 4.1	<sup>[1]</sup>
Compound 7	MCF-7	~28.3 ± 5.1	<sup>[1]</sup>
Compound 9	HCT-116	Comparable to Doxorubicin	<sup>[1]</sup>
Doxorubicin (Ref.)	HCT-116	22.6 ± 3.9	<sup>[1]</sup>
Doxorubicin (Ref.)	MCF-7	19.7 ± 3.1	<sup>[1]</sup>

**Antioxidant Activity:** Derivatives of 4-HBA have also been investigated for their antioxidant properties using various in vitro assays.<sup>[3][6]</sup> Many of these compounds have demonstrated significant free radical scavenging activity.

Assay	Derivative Class	Activity Range (% Inhibition)	Reference(s)
DPPH Radical Scavenging	Benzylidene derivatives	70-72% at 20 μg/mL	<sup>[3][6]</sup>
ABTS Radical Scavenging	Isothiocyanate & Benzylidene derivatives	80-85% at 20 μg/mL	<sup>[3][6]</sup>

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- To cite this document: BenchChem. [4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043234#4-hydrazinobenzoic-acid-cas-number-and-molecular-weight]

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